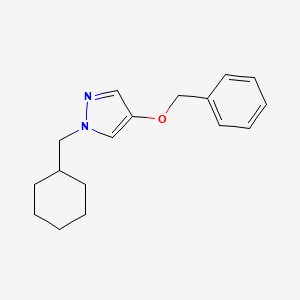

4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(cyclohexylmethyl)-4-phenylmethoxypyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-3-7-15(8-4-1)12-19-13-17(11-18-19)20-14-16-9-5-2-6-10-16/h2,5-6,9-11,13,15H,1,3-4,7-8,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIJZTHQRGHBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the pyrazole ring.

Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through alkylation reactions using cyclohexylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzyloxy or cyclohexylmethyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles like sodium hydride (NaH) or electrophiles like alkyl halides can be employed.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the pyrazole ring can produce dihydropyrazoles.

Substitution: Substitution reactions can lead to various derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of 4-(Benzyloxy)-1-(Cyclohexylmethyl)-1H-Pyrazole

The synthesis of this compound typically involves the reaction of cyclohexylmethyl hydrazine with appropriate benzyl derivatives, leading to the formation of the pyrazole ring. Various synthetic routes have been explored, emphasizing regioselectivity and yield optimization. For instance, methods involving alkylation and condensation reactions have been documented to produce high yields of pyrazole derivatives with desired substituents .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. It has shown significant activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further development as an antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against pathogens like Aspergillus flavus and Candida albicans. Studies report MIC values that suggest it could serve as a therapeutic option for fungal infections . The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Specifically, this compound has demonstrated cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7). The compound's IC50 values indicate significant antiproliferative activity, suggesting potential for development as an anticancer drug .

Antimicrobial Efficacy Study

A study conducted by Huang et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that compounds similar to this compound exhibited promising antibacterial and antifungal properties, supporting its potential use in treating infections caused by resistant strains .

Anticancer Activity Assessment

Research by Li et al. focused on the anticancer effects of pyrazole derivatives, including this compound, against various human tumor cell lines. The findings showed that this compound significantly inhibited cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as underlying factors .

Tables

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and cyclohexylmethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole with analogous compounds:

Pharmacological Activity

Anti-inflammatory Activity :

Compound 3c (1-[4-(benzyloxy)phenyl]-pyrazole derivative) demonstrated superior anti-inflammatory activity in vivo, reducing TNF-α production by 78% at 10 mg/kg, outperforming the standard drug indomethacin . In contrast, this compound is hypothesized to exhibit similar efficacy due to its bulky substituents, which may enhance target binding .- Antioxidant Activity: Derivatives with electron-donating groups (e.g., benzyloxy, methoxy) show enhanced radical scavenging. For example, 4c (1-benzoyl-3-phenyl derivative) achieved an IC50 of 12.3 µM in DPPH assays, comparable to ascorbic acid (IC50 = 10.5 µM) .

Metabolic Stability :

The cyclohexylmethyl group in this compound likely improves metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl), as seen in analogs like 3c .

Physicochemical Properties

- Lipophilicity :

The cyclohexylmethyl group increases logP values, enhancing blood-brain barrier penetration. For example, the target compound’s logP (~4.2) is higher than 1-benzyl-4-methoxy-1H-pyrazole (logP ~2.1) . - Solubility :

Bulky substituents may reduce aqueous solubility. The benzyloxy group’s polarity could partially offset this, but derivatives like 3c (urea-containing) show better solubility due to hydrogen-bonding motifs .

Biological Activity

4-(Benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, synthesizing findings from various studies.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds structurally similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines. Notably, compounds with modifications on the pyrazole ring showed IC50 values as low as 0.26 μM, indicating strong inhibitory effects on cancer cell growth .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory activities. A specific study reported that related compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6, achieving up to 93% inhibition at concentrations of 10 µM compared to standard drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been explored, with some derivatives showing effective inhibition against various bacterial strains. For example, compounds with specific substitutions on the pyrazole ring exhibited significant activity against E. coli and S. aureus, indicating that structural modifications can enhance antimicrobial efficacy .

Caspase Activation

The mechanism underlying the anticancer activity of pyrazole derivatives often involves the activation of caspases, which are crucial in the apoptotic pathway. The modulation of caspases (e.g., caspase-3 and caspase-7) by these compounds suggests a pathway through which they induce apoptosis in cancer cells .

Enzyme Inhibition

Inhibition of metabolic enzymes is another proposed mechanism for the biological activity of pyrazoles. For instance, certain analogs have been shown to inhibit acetylcholinesterase (AChE) and other enzymes relevant to neurodegenerative diseases, suggesting a potential role in treating such conditions .

Study on Cytotoxicity

In a comparative study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested alongside other compounds using MTT assays on carcinoma cell lines (PC-3 and DU145). Results indicated a dose-dependent decrease in cell viability, with notable potency observed in certain analogs .

In Vivo Studies

Animal model studies have also been conducted to assess the anti-inflammatory effects of pyrazole derivatives. These studies demonstrated significant reductions in inflammation markers following treatment with compounds structurally related to this compound, supporting its therapeutic potential in inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzyloxy)-1-(cyclohexylmethyl)-1H-pyrazole, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation, alkylation, and functional group protection/deprotection. For example, cyclohexylmethyl groups can be introduced via nucleophilic substitution using cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization may involve solvent selection (e.g., THF for better solubility of intermediates) or catalyst tuning (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling in derivative synthesis) . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, cyclohexylmethyl protons as multiplet peaks δ 1.0–2.0 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, particularly for regioselectivity in pyrazole substitution .

- IR Spectroscopy : Validates functional groups (e.g., C-O stretch of benzyloxy at ~1250 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of targets like cyclooxygenase (COX) or cytochrome P450, with IC₅₀ calculations .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitution reactions involving the pyrazole core?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. For example:

- Electrophilic Substitution : Electron-donating groups (e.g., benzyloxy) direct substitution to the C-3 position of pyrazole, while bulky cyclohexylmethyl groups favor C-5 substitution .

- Catalytic Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd catalysts and optimized ligand ratios to control coupling positions .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Dynamic NMR Experiments : Probe tautomerism or conformational flexibility at variable temperatures .

- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies in proton environments .

- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks in crowded spectra .

Q. How can researchers rationally design derivatives to enhance target binding affinity while minimizing off-target effects?

- Methodological Answer :

- SAR Studies : Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Molecular Docking : Screen derivatives against target protein structures (e.g., COX-2 PDB: 5KIR) to predict binding modes .

- Prodrug Modifications : Introduce hydrolyzable esters (e.g., methyl carboxylates) to improve bioavailability .

Q. What advanced analytical techniques are critical for characterizing trace impurities in synthesized batches?

- Methodological Answer :

- LC-HRMS : Identifies impurities via exact mass matching (e.g., unreacted intermediates or oxidation byproducts) .

- HPLC-PDA : Quantifies impurity levels using UV-Vis spectral deconvolution .

- XPS or TOF-SIMS : Detects surface contaminants in solid-state samples .

Q. How do solvent polarity and proticity affect the stability of this compound during storage?

- Methodological Answer :

- Accelerated Stability Studies : Store samples in DMSO-d₆, CDCl₃, and aqueous buffers at 40°C/75% RH for 4 weeks. Monitor degradation via ¹H NMR .

- Hansen Solubility Parameters : Select solvents with low hydrogen-bonding capacity (e.g., dichloromethane) to prevent hydrolysis of the benzyloxy group .

Q. What computational methods are recommended for modeling structure-activity relationships (SAR) in pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.